For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-N-BOC-Amino-4-Carboxytetrahydropyran
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-N-BOC-amino-4-carboxytetrahydropyran. This bifunctional molecule, incorporating a protected amine and a carboxylic acid on a tetrahydropyran scaffold, serves as a valuable building block in medicinal chemistry and organic synthesis.
Core Chemical Properties and Identifiers
4-N-BOC-amino-4-carboxytetrahydropyran, also known as 4-(Boc-amino)tetrahydropyran-4-carboxylic acid, is a white to pale cream crystalline powder or solid.[1][2] Its structure is characterized by a tetrahydropyran ring substituted at the 4-position with both a carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amine. This Boc protecting group allows for selective reactions and is stable under most nucleophilic and basic conditions, making it a versatile intermediate in complex synthetic pathways.[1][3][]
Chemical Structure and Identification
| Identifier | Value |
| IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylic acid[5] |
| Synonyms | 4-(Boc-amino)tetrahydropyran-4-carboxylic acid, 4-N-(tert-Butoxycarbonyl)-amino-4-carboxytetrahydropyran[5][6] |
| CAS Number | 172843-97-9[5][7][8] |
| Molecular Formula | C₁₁H₁₉NO₅[5][7][8] |
| Molecular Weight | 245.27 g/mol [5][8] |
| SMILES | CC(C)(C)OC(=O)NC1(CCOCC1)C(=O)O[5] |
| InChI Key | SPPDKPRJPFTBEV-UHFFFAOYSA-N[5] |
Physicochemical Properties
| Property | Value |
| Appearance | White to pale cream crystals or powder[2] |
| Melting Point | 157°C (with decomposition)[5] |
| Solubility | Soluble in water (15 g/L at 25°C)[5] |
| Purity | Typically ≥95%[5][8] |
Synthesis and Experimental Protocols
The synthesis of 4-N-BOC-amino-4-carboxytetrahydropyran typically involves a multi-step process starting from tetrahydropyran-4-one. The key steps are the formation of the amino acid precursor followed by the protection of the amino group.
Experimental Protocol: Synthesis via Strecker Reaction and Boc-Protection
A common route involves the synthesis of the parent amino acid, 4-aminotetrahydro-2H-pyran-4-carboxylic acid, followed by N-protection.[9]
Step 1: Synthesis of Intermediate 1 (α-aminonitrile derivative)
-
Combine tetrahydropyran-4-one (100 g), ammonium carbonate (247 g), sodium cyanide (89 g), deionized water (500 mL), and ethanol (500 mL) in a suitable reaction vessel.[9]
-
Heat the mixture to 60°C and maintain for 3 hours.[9]
-
Cool the reaction mixture to 5°C to precipitate the product.[9]
-
Filter the solid, wash the filter cake with ice water, and dry under vacuum at 70°C for 4 hours to yield the intermediate α-aminonitrile.[9]
Step 2: Synthesis of Intermediate 2 (Boc-protected aminonitrile)
-
Dissolve the intermediate from Step 1 in Dimethylformamide (DMF).
-
Add 4-Dimethylaminopyridine (DMAP) as a catalyst.[9]
-
Add di-tert-butyl dicarbonate ((Boc)₂O) dropwise to the mixture.[9]
-
Heat the reaction to 80-100°C for 16-20 hours.[9]
-
After the reaction is complete, stir the mixture for an additional 2-3 hours and filter to obtain the Boc-protected intermediate.[9]
Step 3: Hydrolysis to Final Product
-
Add the Boc-protected intermediate to tetrahydrofuran (THF).[9]
-
Add a 40-60% by weight solution of sodium hydroxide (NaOH) and heat the mixture to reflux for 5-6 hours.[9]
-
Distill off the THF solvent.
-
Adjust the pH of the remaining aqueous solution to 2-4 using hydrochloric acid (HCl) to precipitate the final product, 4-N-BOC-amino-4-carboxytetrahydropyran.[9]
-
Filter the solid and dry to obtain the pure product.[9]
Spectroscopic and Analytical Data
While specific, detailed spectra for this compound are not publicly available, its characteristic structural features allow for the prediction of its spectroscopic signatures.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorptions for its functional groups:
-
O–H Stretch (Carboxylic Acid): A very broad band is expected in the 2500-3300 cm⁻¹ region.[10][11][12]
-
C=O Stretch (Carbamate): A strong absorption around 1710 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): An intense band between 1710 and 1760 cm⁻¹.[10][11]
-
N-H Bend (Amine): A band around 1510-1530 cm⁻¹.
-
C–O Stretch (Ether and Carboxylic Acid): Absorptions are expected in the 1210-1320 cm⁻¹ region.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum should display a characteristic singlet for the nine protons of the tert-butyl group (–C(CH₃)₃) around 1.4 ppm. The protons on the tetrahydropyran ring would appear as multiplets in the 1.5-4.0 ppm range. The acidic proton of the carboxylic acid (–COOH) is expected to be a broad singlet far downfield, typically above 10-12 ppm.[11]
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the 170-185 ppm range, while the carbamate carbonyl would appear around 155 ppm.[11] The quaternary carbon of the Boc group should appear around 80 ppm.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 245.27. Common fragmentation patterns for Boc-protected amino acids include the loss of the Boc group (100 Da) or components of it, such as isobutylene (56 Da).[13] A primary fragmentation would likely be the loss of the carboxyl group (•COOH, 45 Da), leading to a fragment at m/z 200.[13]
Reactivity, Stability, and Handling
Chemical Reactivity and Stability
-
Stability: The compound is stable under normal storage conditions.[6] It should be stored in a cool, dry place.[5]
-
Reactivity: The Boc group is acid-labile and can be removed under acidic conditions (e.g., with trifluoroacetic acid) to liberate the free amine, which can then be used in subsequent coupling reactions. The carboxylic acid group can be activated for amide bond formation.
-
Incompatibilities: It is incompatible with strong oxidizing agents.[5][6]
-
Hazardous Decomposition: Upon decomposition, it may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6]
Safety and Handling
-
Hazards: This chemical is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6]
-
Handling: Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] Avoid contact with skin and eyes.[6]
Applications in Research and Development
4-N-BOC-amino-4-carboxytetrahydropyran is primarily utilized as a pharmaceutical intermediate and a versatile building block in organic synthesis.[5]
-
Peptide Synthesis: It serves as a constrained amino acid analogue. The tetrahydropyran ring introduces conformational rigidity, which is crucial for studying structure-activity relationships in peptides.[14]
-
Drug Development: The unique scaffold is valuable for creating novel bioactive molecules. It is used in the synthesis of compounds targeting various therapeutic areas, including central nervous system disorders.[1][15]
-
Organic Synthesis: The bifunctional nature of the molecule, with orthogonal protecting groups, allows for sequential and selective chemical transformations, making it a key component in the synthesis of complex molecular architectures.[1][16]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(Boc-amino)tetrahydropyran-4-carboxylic acid, 95% 1 g | Request for Quote [thermofisher.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. 4-(Boc-amino)tetrahydropyran-4-carboxylic acid, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-N-BOC-Amino-4-carboxytetrahydropyran [unite-pharm.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. benchchem.com [benchchem.com]
- 14. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]
- 15. chemimpex.com [chemimpex.com]
- 16. chemimpex.com [chemimpex.com]
